molecular formula C11H11NS B14088848 4-(3-Methyl-2-thienyl)benZenamine

4-(3-Methyl-2-thienyl)benZenamine

Cat. No.: B14088848
M. Wt: 189.28 g/mol
InChI Key: FJYKCIVUNYQLDO-UHFFFAOYSA-N
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Description

4-(3-Methyl-2-thienyl)benZenamine is an organic compound that features a benzene ring substituted with an amine group and a thienyl group The thienyl group is a sulfur-containing heterocycle, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methyl-2-thienyl)benZenamine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methyl-2-thienyl)benZenamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-(3-Methyl-2-thienyl)benZenamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Methyl-2-thienyl)benZenamine involves its interaction with specific molecular targets. The thienyl group can participate in π-π stacking interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

4-(3-methylthiophen-2-yl)aniline

InChI

InChI=1S/C11H11NS/c1-8-6-7-13-11(8)9-2-4-10(12)5-3-9/h2-7H,12H2,1H3

InChI Key

FJYKCIVUNYQLDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=CC=C(C=C2)N

Origin of Product

United States

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